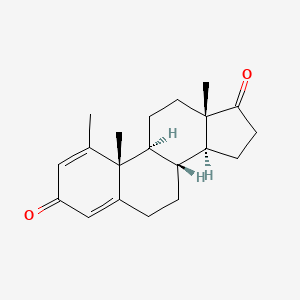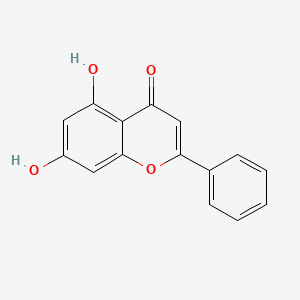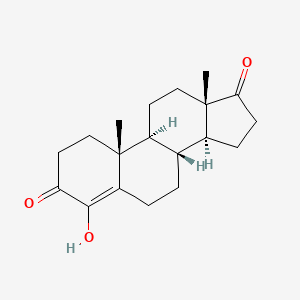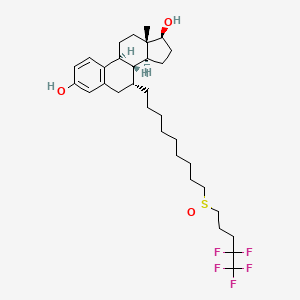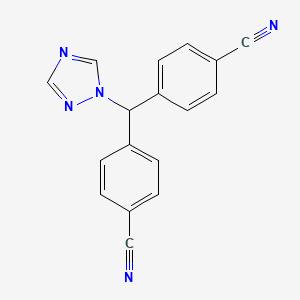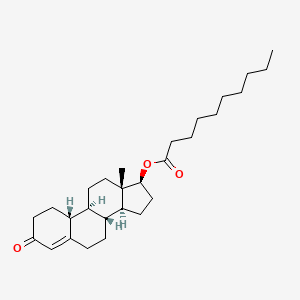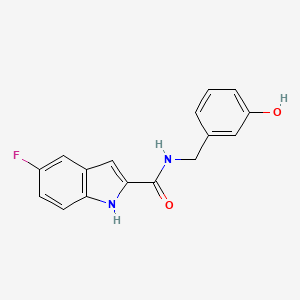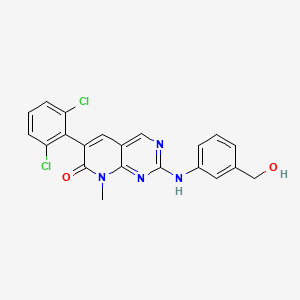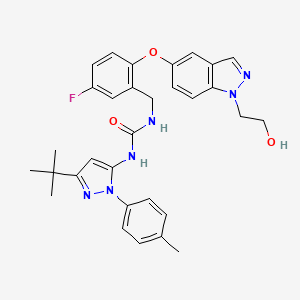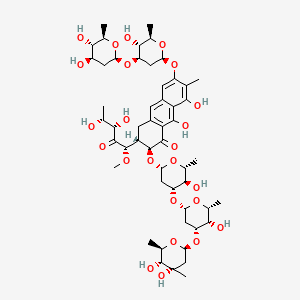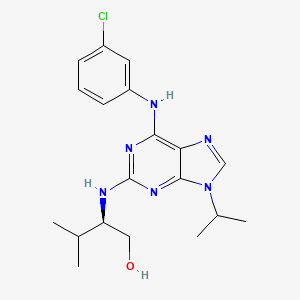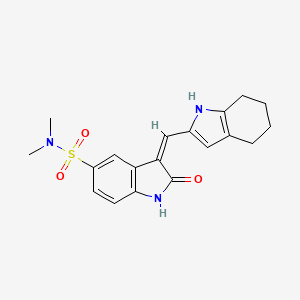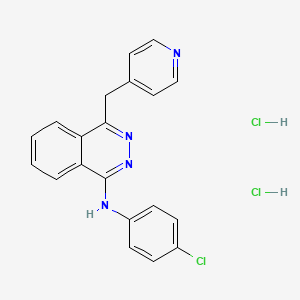
瓦他拉尼布二盐酸盐
概述
描述
瓦他拉尼布 (PTK787) 2HCl,又称 N-(4-氯苯基)-4-(吡啶-4-基甲基)酞嗪-1-胺二盐酸盐,是一种小分子蛋白激酶抑制剂。它主要以其抑制血管生成的能力而闻名,其作用机制是靶向血管内皮生长因子受体。 瓦他拉尼布正在被研究作为各种类型癌症,特别是那些晚期或对化疗有耐药性的癌症的潜在治疗方法 .
科学研究应用
瓦他拉尼布在科学研究中具有广泛的应用:
化学: 用作研究蛋白激酶抑制和血管生成的模型化合物。
生物学: 研究其对细胞信号通路的影响及其在抑制肿瘤生长中的作用。
医学: 探索作为治疗癌症,特别是那些对传统疗法有耐药性的癌症的潜在治疗剂。
作用机制
瓦他拉尼布通过强效抑制血管内皮生长因子受体的酪氨酸激酶结构域发挥作用。这些受体在新生血管的形成中起着至关重要的作用,而新生血管对于肿瘤生长和转移至关重要。 通过抑制这些受体,瓦他拉尼布有效地减少了血管生成,从而限制了肿瘤的营养物质和氧气供应,抑制了肿瘤的生长 .
类似化合物:
舒尼替尼: 另一种酪氨酸激酶抑制剂,靶向多种受体,包括血管内皮生长因子受体和血小板衍生生长因子受体。
索拉非尼: 抑制几种酪氨酸蛋白激酶,包括那些参与肿瘤细胞增殖和血管生成的激酶。
帕唑帕尼: 靶向血管内皮生长因子受体、血小板衍生生长因子受体和 c-Kit。
瓦他拉尼布的独特性: 瓦他拉尼布对血管内皮生长因子受体-2具有高度选择性,使其在抑制血管生成方面特别有效。 这种选择性使其与其他类似化合物区分开来,其他化合物可能靶向更广泛的受体 .
未来方向
Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .
准备方法
合成路线和反应条件: 瓦他拉尼布的合成涉及多个步骤,从制备核心酞嗪结构开始。关键步骤包括:
酞嗪核的形成: 这涉及在受控条件下使适当的起始原料反应,形成酞嗪环。
取代反应: 通过亲核取代反应引入 4-氯苯基和吡啶-4-基甲基。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以获得高纯度的目标化合物。
工业生产方法: 瓦他拉尼布的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及自动化系统和严格的质量控制措施,以确保一致性和安全性 .
反应类型:
氧化: 瓦他拉尼布可以发生氧化反应,尤其是在吡啶环上,导致形成各种氧化衍生物。
还原: 还原反应可以在硝基上发生,将它们转化为胺。
取代: 该化合物可以参与亲核取代反应,尤其是在氯苯基上。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下,常用胺和硫醇等亲核试剂。
相似化合物的比较
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.
Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .
属性
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212141-51-0 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

